molecular formula C9H13FN2 B1416277 N-(2-Fluorobenzyl)ethane-1,2-diamine CAS No. 953072-16-7

N-(2-Fluorobenzyl)ethane-1,2-diamine

Cat. No. B1416277
CAS RN: 953072-16-7
M. Wt: 168.21 g/mol
InChI Key: DJZGMJOPGORZNB-UHFFFAOYSA-N
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Description

“N-(2-Fluorobenzyl)ethane-1,2-diamine” is a chemical compound with the molecular formula C9H13FN2. It is used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones and as a chiral derivatizing agent for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .


Physical And Chemical Properties Analysis

“N-(2-Fluorobenzyl)ethane-1,2-diamine” has a molecular weight of 168.21 g/mol. The density, boiling point, and other physical and chemical properties are not provided in the available sources .

Scientific Research Applications

Proteomics Research

N-(2-Fluorobenzyl)ethane-1,2-diamine: is utilized in proteomics research, where it may serve as a reagent for protein characterization and identification. Its properties can facilitate the study of protein structures, functions, and interactions, which is crucial for understanding biological processes and disease mechanisms .

Organic Synthesis

This compound is valuable in organic synthesis, particularly in the synthesis of complex organic molecules. It can act as a building block for the construction of various organic compounds due to its benzyl and amine functional groups, which are versatile in chemical reactions .

Medicinal Chemistry

In medicinal chemistry, N-(2-Fluorobenzyl)ethane-1,2-diamine might be used in the design and development of new pharmaceuticals. Its structure could be key in creating novel compounds with potential therapeutic effects .

Material Science

The compound’s unique chemical structure could be explored in material science for the development of new materials with specific properties, such as enhanced durability or conductivity .

Catalysis

N-(2-Fluorobenzyl)ethane-1,2-diamine: may have applications in catalysis. Its chemical structure could be part of catalysts that facilitate various chemical reactions, potentially improving efficiency and selectivity .

Chemical Sensors

Due to its reactive amine groups, this compound could be used in the development of chemical sensors. These sensors could detect or measure specific substances, providing valuable data in environmental monitoring or medical diagnostics .

Fluorescence Studies

The fluorobenzyl group in N-(2-Fluorobenzyl)ethane-1,2-diamine may allow it to be used in fluorescence studies. It could act as a fluorescent tag in biological assays, aiding in the visualization and tracking of biological molecules .

Crystallography

Lastly, the compound has been used in crystallography to determine the crystal structure of related compounds, which is essential for understanding their chemical behavior and interactions .

Mechanism of Action

properties

IUPAC Name

N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,12H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZGMJOPGORZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651247
Record name N~1~-[(2-Fluorophenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

953072-16-7
Record name N~1~-[(2-Fluorophenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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